3-Morpholin-3-YL-propionic acid methyl ester
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Overview
Description
3-Morpholin-3-YL-propionic acid methyl ester is an organic compound with the molecular formula C8H15NO3 It is a derivative of propionic acid and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholin-3-YL-propionic acid methyl ester typically involves the reaction of morpholine with an appropriate propionic acid derivative. One common method is the esterification of 3-Morpholin-3-YL-propionic acid with methanol in the presence of an acid catalyst. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Morpholin-3-YL-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Morpholin-3-YL-propionic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Morpholin-3-YL-propionic acid methyl ester involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active propionic acid derivative, which can further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Morpholin-4-YL-propionic acid methyl ester
- 2-Morpholin-3-YL-propionic acid methyl ester
- 4-Morpholin-3-YL-propionic acid methyl ester
Uniqueness
3-Morpholin-3-YL-propionic acid methyl ester is unique due to the specific position of the morpholine ring and the ester group. This unique structure imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
methyl 3-morpholin-3-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-8(10)3-2-7-6-12-5-4-9-7/h7,9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANALXBUJYRREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1COCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696042 |
Source
|
Record name | Methyl 3-(morpholin-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-99-4 |
Source
|
Record name | Methyl 3-(morpholin-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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